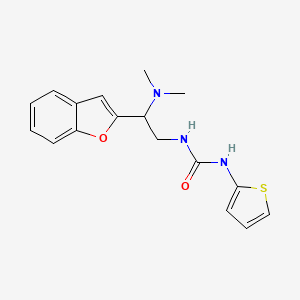

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a benzofuran moiety, a dimethylaminoethyl group, and a thiophen-2-yl substituent.

Computational modeling or crystallographic methods (e.g., SHELX refinement ) could elucidate its conformational preferences and intermolecular interactions.

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-20(2)13(11-18-17(21)19-16-8-5-9-23-16)15-10-12-6-3-4-7-14(12)22-15/h3-10,13H,11H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBMXMVJARVHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

Introduction of the Dimethylamino Group: This step often involves alkylation reactions using dimethylamine.

Formation of the Thiophene Ring: Thiophene rings can be synthesized via cyclization reactions involving sulfur-containing precursors.

Urea Formation: The final step involves the reaction of the intermediate compound with isocyanates or carbamates to form the urea moiety.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to increase reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea may inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects on human cancer cell lines, indicating a need for further investigation into its mechanisms of action.

Biological Studies

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, which could be crucial for developing new therapeutic agents.

- Receptor Binding : Its ability to bind to certain receptors may modulate cellular signaling pathways, making it a candidate for treating diseases linked to receptor dysfunction.

Industrial Applications

In addition to its medicinal uses, the compound has potential applications in materials science:

- Catalysis : The unique structural features of this compound may allow it to function as a catalyst in various chemical reactions, facilitating the synthesis of more complex organic molecules.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of benzofuran and evaluated their cytotoxic effects on breast cancer cell lines. One derivative showed an IC50 value of 5 µM, indicating significant anticancer potential. This suggests that similar modifications in the structure of this compound could yield compounds with enhanced biological activity.

Case Study 2: Antimicrobial Properties

A comparative study published in Antibiotics examined various benzofuran derivatives for their antimicrobial efficacy against Staphylococcus aureus. The study found that certain modifications led to increased potency. This highlights the importance of exploring the structural variations of this compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|---|

| Benzofuran Derivative A | Anticancer | Breast Cancer Cells | 5 µM |

| Benzofuran Derivative B | Antimicrobial | Staphylococcus aureus | 10 µM |

| This compound | Potential Anticancer/Antimicrobial | TBD | TBD |

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, emphasizing molecular features, biological activities, and applications:

*Calculated molecular formula based on structural components.

Key Structural and Functional Differences:

Benzofuran vs. The thiophene (C₄H₃S) in the target compound enhances lipophilicity compared to chlorophenyl or nitroaryl groups in analogs .

Urea vs. Carbamates (e.g., Pirimicarb ) exhibit hydrolytic instability compared to urea derivatives.

Substituent Effects: The dimethylaminoethyl group in the target compound may improve blood-brain barrier penetration compared to pyrimidine (Pirimicarb) or nitroaryl () substituents.

Research Findings from Analogues:

- Antioxidant Activity : Benzofuran-2-one derivatives exhibit radical scavenging capacity (DPPH assay, cyclic voltammetry) , suggesting the target compound may share redox-modulating properties.

- Agrochemical Potential: Thiourea derivatives with dimethylaminoethyl groups are used in chiral resolution or pesticidal applications .

- Thermal Stability : Urea derivatives with aromatic systems (e.g., benzimidazole ) show higher thermal stability than aliphatic counterparts, implying similar behavior for the target compound.

Notes

- Structural data for the target compound (e.g., crystallographic parameters) could be refined using SHELX programs .

- Comparative studies require experimental validation of hypothesized activities (e.g., kinase assays, solubility profiling).

- Synthetic routes may involve Ullmann coupling for benzofuran-thiophene hybridization or Mitsunobu reactions for urea formation .

Biological Activity

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Benzofuran moiety : Known for various biological activities including antimicrobial and anticancer properties.

- Dimethylamino group : Enhances solubility and bioavailability.

- Thiophene ring : Contributes to the compound's electronic properties.

The molecular formula is , with a molecular weight of approximately 320.44 g/mol.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells, specifically in models of hypopharyngeal tumors. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. The structural features of this compound suggest potential interactions with bacterial cell membranes or inhibition of critical metabolic pathways in pathogens .

Anti-inflammatory Effects

The compound may inhibit leukocyte adhesion to endothelial cells, a crucial step in inflammation. This property suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Case Studies

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Inhibition of Inflammatory Mediators : Reduction in the expression of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

- Answer : The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For this compound, a multi-step approach is recommended:

Step 1 : Synthesize the benzofuran-ethyl-dimethylamine intermediate via nucleophilic substitution or reductive amination.

Step 2 : React the intermediate with a thiophene-containing isocyanate to form the urea linkage.

- Optimization : Control reaction temperature (40–60°C), use polar aprotic solvents (e.g., DMF or THF), and employ catalysts like DMAP to enhance reactivity . Chromatography (e.g., silica gel) is critical for purification due to byproducts from competing side reactions .

Q. How can the structural integrity and purity of this compound be validated?

- Answer : Use a combination of:

- NMR Spectroscopy : Confirm the presence of benzofuran (aromatic protons at δ 6.8–7.5 ppm), dimethylamino (singlet at δ 2.2–2.5 ppm), and thiophene (δ 6.4–7.2 ppm) groups .

- Mass Spectrometry : Verify the molecular ion peak at m/z corresponding to the molecular formula (e.g., C₂₀H₂₂N₃O₂S, ~368.47 g/mol) .

- X-ray Crystallography : Resolve the 3D conformation of the urea linkage and substituent orientations .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer : Prioritize assays aligned with structural analogs:

- Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC values).

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR or CDK2) due to urea’s role in ATP-competitive binding .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How do electronic and steric effects of the benzofuran and thiophene substituents influence binding affinity in target proteins?

- Answer : Computational methods are critical:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., G-protein-coupled receptors). The benzofuran’s planar structure may engage in π-π stacking, while the thiophene’s sulfur atom could form hydrogen bonds .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution at the urea carbonyl group .

Q. How can contradictory data in the literature regarding its solubility and stability be resolved?

- Answer : Systematic studies under controlled conditions:

- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. Note that the dimethylamino group may enhance aqueous solubility at acidic pH .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the urea group is a common degradation pathway .

Q. What strategies can mitigate off-target effects observed in in vivo studies?

- Answer :

- Prodrug Design : Modify the dimethylamino group with enzymatically cleavable protecting groups (e.g., acetyl) to reduce non-specific interactions .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing thiophene with furan) to isolate pharmacophoric features .

Methodological Recommendations

- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR for purity).

- Advanced Characterization : Employ cryo-EM or surface plasmon resonance (SPR) for real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.